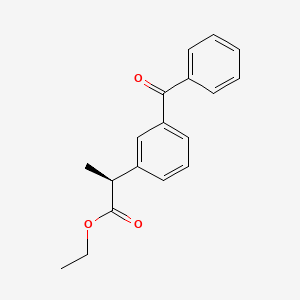
Dexketoprofen Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexketoprofen Ethyl Ester is a derivative of Dexketoprofen, which is a non-steroidal anti-inflammatory drug (NSAID). Dexketoprofen is the active enantiomer of racemic ketoprofen, known for its analgesic and anti-inflammatory properties. This compound is synthesized to enhance the pharmacokinetic properties of Dexketoprofen, making it more effective in pain management and inflammation reduction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dexketoprofen Ethyl Ester typically involves the esterification of Dexketoprofen with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Dexketoprofen+EthanolH2SO4Dexketoprofen Ethyl Ester+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where Dexketoprofen and ethanol are mixed in the presence of a strong acid catalyst. The reaction mixture is heated to optimize the esterification process, and the resulting ester is purified through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dexketoprofen Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to Dexketoprofen and ethanol.
Oxidation: Under oxidative conditions, the ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Dexketoprofen and ethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Dexketoprofen Ethyl Ester has several scientific research applications, including:
Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and inflammation pathways.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of pain and inflammation.
Industry: Utilized in the formulation of pharmaceutical products for pain management.
Mécanisme D'action
Dexketoprofen Ethyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-1 and COX-2 enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The molecular targets include the COX enzymes, and the pathways involved are the prostaglandin synthesis pathways.
Comparaison Avec Des Composés Similaires
Ketoprofen: A racemic mixture of which Dexketoprofen is the active enantiomer.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Comparison: Dexketoprofen Ethyl Ester is unique in its enhanced pharmacokinetic properties compared to its parent compound, Dexketoprofen. It offers faster onset of action and improved bioavailability. Compared to other NSAIDs like ibuprofen and naproxen, this compound provides similar therapeutic effects but with potentially fewer gastrointestinal side effects due to its enantiomeric purity.
Propriétés
Formule moléculaire |
C18H18O3 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
ethyl (2S)-2-(3-benzoylphenyl)propanoate |
InChI |
InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3/t13-/m0/s1 |
Clé InChI |
CQSMNXCTDMLMLM-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


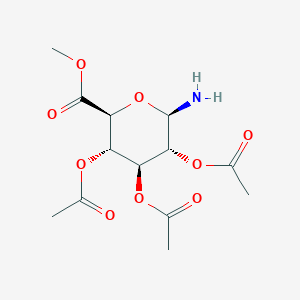
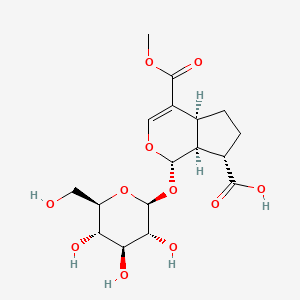

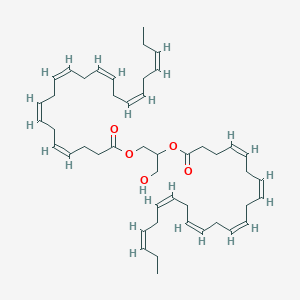


![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
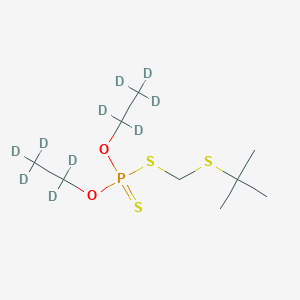
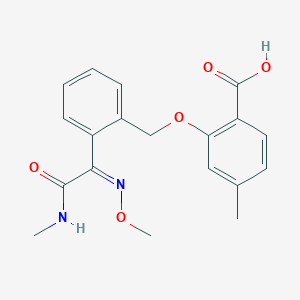
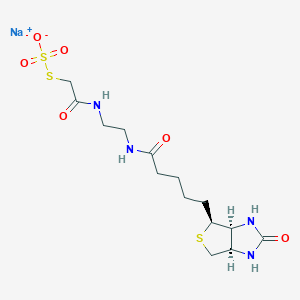

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)

